m-Methoxytopolin riboside
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Overview
Description
m-Methoxytopolin riboside is a derivative of meta-topolin, a type of cytokinin. Cytokinins are plant hormones that play a crucial role in cell division and growth. This compound is known for its effectiveness in plant tissue culture and micropropagation, particularly in enhancing shoot proliferation and reducing hyperhydricity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxytopolin riboside typically involves the modification of meta-topolin. The process includes the introduction of a methoxy group at the meta position of the benzyl ring. This can be achieved through various chemical reactions, including methylation. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
m-Methoxytopolin riboside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
m-Methoxytopolin riboside has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in plant tissue culture and micropropagation, enhancing shoot proliferation and reducing hyperhydricity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of plant-based medicine.
Industry: It is used in the production of high-quality plant materials and secondary metabolites, which are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of m-Methoxytopolin riboside involves its interaction with specific molecular targets and pathways in plants. As a cytokinin, it promotes cell division and growth by binding to cytokinin receptors and activating signaling pathways that regulate gene expression and cellular processes. This leads to enhanced shoot proliferation and reduced hyperhydricity in plant tissue culture.
Comparison with Similar Compounds
m-Methoxytopolin riboside is unique compared to other similar compounds due to its specific chemical structure and functional properties. Similar compounds include:
meta-Topolin: A closely related cytokinin with similar applications in plant tissue culture.
Benzyladenine: Another cytokinin commonly used in plant tissue culture, but with different efficacy and side effects.
Kinetin: A cytokinin with similar functions but different chemical structure and properties.
This compound stands out due to its ability to enhance shoot proliferation and reduce hyperhydricity more effectively than some of these other compounds.
Biological Activity
m-Methoxytopolin riboside (MemTR) is a derivative of meta-topolin riboside, a cytokinin known for its role in plant growth and development. Recent studies have highlighted its potential biological activities, particularly in the context of cancer research and plant physiology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of MemTR.
Overview of Cytokinins
Cytokinins are a class of plant hormones that promote cell division and growth. They play crucial roles in various physiological processes, including shoot proliferation, leaf expansion, and delay of senescence. MemTR, as a cytokinin derivative, exhibits unique properties that enhance its biological activity.
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Anticancer Activity :
- MemTR has demonstrated synergistic effects when combined with auxins like indole-3-acetic acid (IAA), particularly in inhibiting the growth of HeLa cancer cells. This combination treatment showed a more potent inhibitory effect on cell viability compared to either agent alone .
- The mechanisms underlying this activity include the induction of apoptosis and interference with mitochondrial functions, which are critical for cancer cell survival .
- Cell Cycle Regulation :
- Metabolic Pathways :
Case Studies and Research Findings
Table 1: Summary of Key Studies on MemTR
Biological Activity in Plants
In addition to its anticancer properties, MemTR has been shown to influence plant growth positively:
- Shoot Proliferation : MemTR enhances shoot proliferation in various plant species, making it a valuable compound in agricultural biotechnology.
- Secondary Metabolite Production : It also promotes the production of secondary metabolites, which are crucial for plant defense mechanisms and can enhance nutritional value .
Properties
Molecular Formula |
C18H21N5O5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21) |
InChI Key |
YUPMHVHUPBAVAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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